REACTION_CXSMILES
|
Cl[Sn]Cl.Cl.[Br:5][C:6]1[C:13]([F:14])=[CH:12][C:9]([C:10]#N)=[CH:8][C:7]=1[F:15].CC[O:18]CC>O>[Br:5][C:6]1[C:13]([F:14])=[CH:12][C:9]([CH:10]=[O:18])=[CH:8][C:7]=1[F:15]
|
Name
|
|
Quantity
|
167 g
|
Type
|
reactant
|
Smiles
|
Cl[Sn]Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
880 mL
|
Type
|
reactant
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
98 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=C(C#N)C=C1F)F
|
Type
|
CUSTOM
|
Details
|
after stirring for i hour, it
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was absorbed
|
Type
|
CUSTOM
|
Details
|
to saturation at room temperature
|
Type
|
DISTILLATION
|
Details
|
was distilled on a hot water bath at 50° C
|
Type
|
EXTRACTION
|
Details
|
The residue was extracted
|
Type
|
ADDITION
|
Details
|
by adding chloroform
|
Type
|
WASH
|
Details
|
after washing in water the chloroform
|
Type
|
CUSTOM
|
Details
|
was removed
|
Type
|
DISTILLATION
|
Details
|
The residue was distilled under reduced pressure (b. p. 96° C./73 mmHg)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=C(C=O)C=C1F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.4 mol | |
AMOUNT: MASS | 88 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |